molecular formula C15H16ClN3O3 B2549359 methyl 2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetate CAS No. 1096440-16-2

methyl 2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetate

Cat. No.: B2549359
CAS No.: 1096440-16-2
M. Wt: 321.76
InChI Key: HIWYATPHCFBDQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetate is a useful research compound. Its molecular formula is C15H16ClN3O3 and its molecular weight is 321.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Spectral Investigations

Research on derivatives of pyrazole-4-carboxylic acid, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, provides insights into the structural and spectral characteristics of these compounds. These studies combine experimental and theoretical approaches, including NMR, FT-IR spectroscopy, and density functional theory (DFT), to understand the molecular structures and electronic properties of these compounds, which could be relevant to the compound of interest due to structural similarities (Viveka et al., 2016).

Heterocyclic Chemistry Applications

Derivatives of pyrazole have been utilized in the synthesis of various heterocyclic systems, indicating the versatility of pyrazole-based compounds in organic synthesis. For example, pyrazolo[4,3-c]pyridine derivatives have been synthesized from related intermediates, showcasing the utility of pyrazole compounds in constructing complex heterocyclic structures that could have pharmaceutical applications (Prhavc & Kobe, 1996).

Corrosion Inhibition

Pyrazole derivatives have been explored as corrosion inhibitors, demonstrating the potential of these compounds in material science and engineering applications. Studies on pyranopyrazole derivatives, for instance, have shown significant inhibition efficiency against mild steel corrosion in acidic environments, suggesting that related compounds might also serve as effective corrosion inhibitors (Yadav et al., 2016).

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. This might include avoiding inhalation or contact with skin or eyes, and using the compound only in a well-ventilated area .

Future Directions

The future directions for research into this compound would likely depend on its intended use. For example, if it’s being investigated as a potential pharmaceutical, future research might focus on improving its efficacy, reducing side effects, or exploring new therapeutic applications .

Properties

IUPAC Name

methyl 2-[(5-chloro-1,3-dimethylpyrazole-4-carbonyl)amino]-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O3/c1-9-11(13(16)19(2)18-9)14(20)17-12(15(21)22-3)10-7-5-4-6-8-10/h4-8,12H,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWYATPHCFBDQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)NC(C2=CC=CC=C2)C(=O)OC)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.